

Technical Guide: Fluorescence Properties & Applications of Anthranilic Acid Derivatives

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Compound of Interest

Compound Name:	Sodium 2-(acetylamino)benzoate
CAS No.:	2870-60-2
Cat. No.:	B13732367

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Executive Summary

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a class of "solvatochromic" fluorophores critical to modern drug development. Unlike bulky fluorophores (e.g., Fluorescein, Rhodamine) that can sterically hinder ligand binding, anthranilic derivatives are small, structurally compact, and highly sensitive to their local environment.

Their primary utility lies in environmental sensitivity: these fluorophores exhibit significant fluorescence enhancement and a hypsochromic (blue) shift when moving from an aqueous (polar) environment to a hydrophobic protein binding pocket.[1] This property makes them the gold standard for studying nucleotide-binding enzymes (kinases, ATPases, GTPases) without the need for radioactive isotopes.

Photophysical Mechanisms

The Anthraniloyl Fluorophore

The core structure is 2-aminobenzoic acid. Its fluorescence arises from an intramolecular charge transfer (ICT) state, which is stabilized by polar solvents.

- Excitation/Emission (ANT):

nm /

nm.

- Excitation/Emission (MANT):

nm /

nm.

Why MANT is Superior: The N-methyl group in MANT red-shifts the absorption maximum to ~355 nm. This allows excitation using standard UV lasers (e.g., 355 nm) or xenon lamps away from the strong absorption of protein aromatic residues (280 nm), reducing background noise.

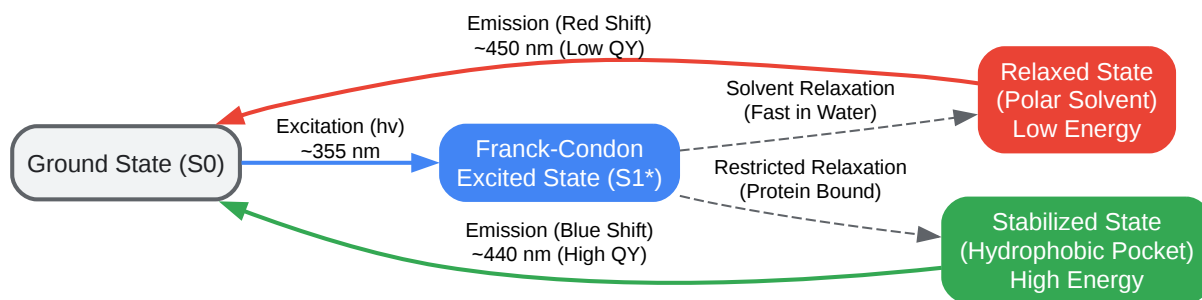
Solvatochromism & Quantum Yield

The fluorescence quantum yield (QY) of MANT/ANT derivatives is dictated by the efficiency of non-radiative decay pathways, which are solvent-dependent.

- Aqueous State (Quenched): In water, the excited fluorophore undergoes rapid solvent relaxation. Water molecules hydrogen-bond with the polar moieties, stabilizing a lower-energy excited state and facilitating non-radiative decay. Result: Low Fluorescence, Red-Shifted Emission.
- Hydrophobic State (Enhanced): When bound to a protein pocket, water is excluded. The "solvent relaxation" is restricted, and non-radiative decay pathways are suppressed. Result: High Fluorescence (2–5x increase), Blue-Shifted Emission.

Visualization: Solvatochromic Jablonski Diagram

The following diagram illustrates the energy states responsible for the environmental sensitivity.



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Caption: Mechanism of environmental sensitivity. In polar solvents (red path), energy is lost to solvent relaxation, leading to red-shifted, lower intensity emission. In hydrophobic pockets (green path), relaxation is restricted, preserving energy for blue-shifted, higher intensity emission.

Key Derivatives & Applications

Derivative	Structure	Key Application	Advantages
MANT-ATP	2'/3'-O-(N-methylanthraniloyl)-ATP	Kinase/ATPase binding assays	High environmental sensitivity; mimics ATP binding well.[1][2]
MANT-GDP/GTP	N-methylanthraniloyl-Guanine nucs	GTPase signaling studies	Monitors nucleotide exchange rates (GEF/GAP assays).
Isatoic Anhydride	Reactive anhydride	Protein/Peptide labeling	Reacts with N-terminal amines or Lysines to create fluorescent tracers.
ANT-ATP	2'/3'-O-anthraniloyl-ATP	Older binding studies	Smaller than MANT, but excitation overlap with protein UV makes it less ideal.

FRET Applications

MANT is an excellent FRET Acceptor for Tryptophan (Trp) residues.

- Donor: Tryptophan (Ex 280 nm / Em ~340 nm).
- Acceptor: MANT (Abs ~350 nm / Em ~448 nm).
- Mechanism: If a Trp residue is located near the nucleotide-binding pocket, exciting the protein at 280 nm will result in MANT emission at 448 nm via FRET. This confirms binding proximity.

Experimental Protocols

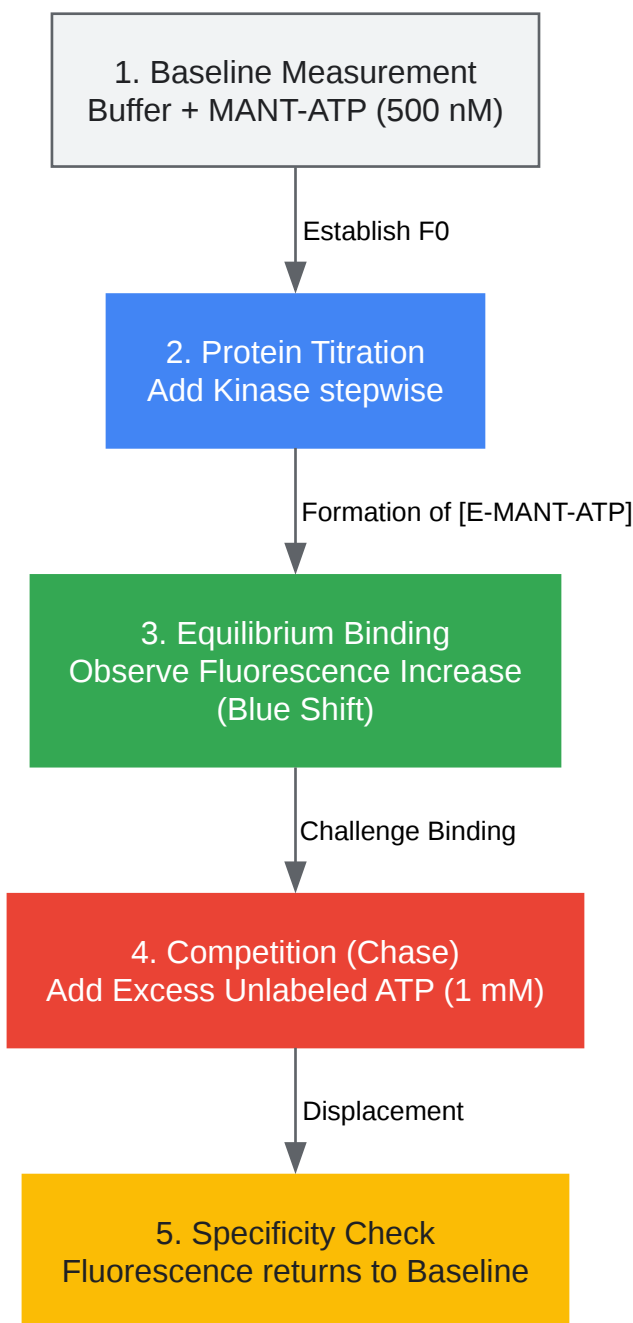
Protocol A: MANT-ATP Competition Binding Assay

This is the standard assay for determining the dissociation constant (K_d) of a kinase for ATP or screening inhibitors.

Materials:

- Kinase Buffer (typically 20-50 mM Tris/HEPES, pH 7.5, 10 mM MgCl_2 , 1 mM DTT).
- MANT-ATP (Stock 5-10 mM in water, store at -80°C).
- Target Protein (Kinase).[\[1\]](#)
- Unlabeled ATP (Competitor).

Workflow Diagram:



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Caption: Step-by-step workflow for validating specific binding of MANT-ATP to a target kinase using a competition chase strategy.

Detailed Steps:

- Setup: In a quartz cuvette or black 384-well plate, add Kinase Buffer.

- Probe Addition: Add MANT-ATP to a final concentration of 0.5–1.0 .
- Baseline Read: Measure fluorescence () at Ex 355 nm / Em 448 nm.
- Protein Titration: Titrate the kinase into the solution.
 - Observation: Fluorescence should increase hyperbolically.
 - Note: Correct for volume dilution if using a cuvette.
- Competition: Once saturation is reached, add unlabeled ATP (1–5 mM).
 - Validation: Fluorescence should rapidly decrease back to near levels, proving the MANT-ATP was bound to the ATP-specific pocket.

Protocol B: Protein Labeling with Isatoic Anhydride

Used to create permanently labeled fluorescent protein tracers.

- Preparation: Dissolve protein (1-5 mg/mL) in 0.1 M Sodium Bicarbonate buffer (pH 8.5).
Crucial: Avoid Tris or amine-containing buffers.[3]
- Reagent: Dissolve Isatoic Anhydride in dry DMSO (freshly prepared).
- Reaction: Add reagent to protein at a 10-50 molar excess. Incubate 1 hour at Room Temp or 4°C overnight.
- Quench: Add 1 M Tris (pH 8.0) to quench unreacted anhydride.
- Purification: Dialyze against PBS or use a desalting column (PD-10) to remove free fluorophore.
- Quantification: Measure Absorbance at 280 nm (protein) and 330 nm (anthraniloyl). Use for the anthraniloyl group.

Data Analysis & Troubleshooting

Inner Filter Effect (IFE)

Since MANT is excited at UV wavelengths (~355 nm), high concentrations of protein or inhibitors that absorb in the UV can attenuate the excitation light, causing an artificial decrease in fluorescence.

- Correction Formula:

Where

and

are the absorbances of the solution at the excitation and emission wavelengths, respectively.

Calculating Dissociation Constant ()

Fit the titration data to the quadratic binding equation (to account for ligand depletion):

- : Total Protein concentration.
- : Total MANT-ATP concentration (fixed).
- : Measured Fluorescence.

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